4-Chloro-5-iodo-2,6-dimethylpyrimidine

Regioselective cross-coupling Sonogashira alkynylation Halogen reactivity hierarchy

4-Chloro-5-iodo-2,6-dimethylpyrimidine is the preferred building block for regio-controlled, sequential derivatization. Its C-5 iodine enables selective Suzuki/Sonogashira coupling first, while C-4 chlorine remains available for subsequent SNAr. This unique reactivity orthogonality avoids the regiochemical inversion seen with bromo analogs. Validated in angiotensin II receptor and SMA drug discovery, with 78% optimized synthesis yield. Choose this compound to access synthesis routes impossible with mono-halogenated or bromo analogs.

Molecular Formula C6H6ClIN2
Molecular Weight 268.48 g/mol
CAS No. 83410-16-6
Cat. No. B1597617
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Chloro-5-iodo-2,6-dimethylpyrimidine
CAS83410-16-6
Molecular FormulaC6H6ClIN2
Molecular Weight268.48 g/mol
Structural Identifiers
SMILESCC1=C(C(=NC(=N1)C)Cl)I
InChIInChI=1S/C6H6ClIN2/c1-3-5(8)6(7)10-4(2)9-3/h1-2H3
InChIKeyUNEBOKDKZGLMCP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Chloro-5-iodo-2,6-dimethylpyrimidine (CAS 83410-16-6): Procurement-Ready Pyrimidine Building Block with Orthogonal Halogen Reactivity


4-Chloro-5-iodo-2,6-dimethylpyrimidine (CAS 83410-16-6) is a dihalogenated pyrimidine building block (C₆H₆ClIN₂, MW 268.48) bearing chlorine at C-4, iodine at C-5, and methyl groups at C-2 and C-6 [1]. The compound is a crystalline solid with reported melting point values of 59–61 °C and 92–94 °C depending on the source and polymorphic form, and a boiling point of 131.2 °C at 14 Torr [2]. Its defining structural feature is the simultaneous presence of two halogens with orthogonal reactivity profiles: the C-4 chlorine is amenable to nucleophilic aromatic substitution (SNAr), while the C-5 iodine is activated toward palladium-catalyzed cross-coupling reactions (Suzuki, Sonogashira, Stille), enabling regio-controlled sequential derivatization strategies that are inaccessible with mono-halogenated analogs [3].

Why 4-Chloro-5-iodo-2,6-dimethylpyrimidine Cannot Be Replaced by Common In-Class Analogs


Attempting to substitute 4-chloro-5-iodo-2,6-dimethylpyrimidine with a mono-halogenated analog (e.g., 4-chloro-2,6-dimethylpyrimidine or 5-iodo-2,6-dimethylpyrimidine) forfeits the capacity for sequential, regio-controlled derivatization: the former lacks a cross-coupling handle at C-5, and the latter is unable to undergo SNAr at C-4 [1]. Replacing iodine with bromine (5-bromo-4-chloro-2,6-dimethylpyrimidine, CAS 69696-35-1) introduces a different reactivity hierarchy under palladium catalysis, where the C-4 chlorine becomes the more reactive site—inverting the regiochemical outcome of the first coupling step relative to the iodo analog [2]. Analogs with a single methyl group (4-chloro-5-iodo-6-methylpyrimidine, CAS 83410-15-5) or with two chlorines (2,4-dichloro-5-iodo-6-methylpyrimidine, CAS 96949-46-1) alter both the steric environment at the reactive centers and the electronic distribution of the pyrimidine ring, leading to unpredictable changes in reaction rates, selectivity, and downstream coupling efficiency. These differences are not cosmetic; they determine which synthetic routes are feasible and what final substitution patterns are accessible.

Quantitative Differentiation Evidence for 4-Chloro-5-iodo-2,6-dimethylpyrimidine vs. Closest Analogs


Inverted Regioselectivity in Pd-Catalyzed Alkynylation: Iodo vs. Bromo at C-5

Under identical Pd/C–CuI–PPh₃ catalysis in DMF at 80 °C, 4-chloro-5-iodopyrimidines undergo alkynylation exclusively at the C-5 iodine position, yielding 5-alkynyl-4-chloropyrimidines in 54–70% isolated yield. In contrast, 5-bromo-4-chloropyrimidines undergo alkynylation at the C-4 chlorine position—leaving the C-5 bromine intact—affording 4-alkynyl-5-bromopyrimidines in 76–96% isolated yield [1]. This represents a complete regiochemical inversion driven solely by the identity of the C-5 halogen (I vs. Br). The mechanistic basis is the higher reactivity of the C-5 iodo group toward oxidative addition with Pd(0) relative to the C-4 chloro group (I > Br ≫ Cl), whereas in the bromo analog, the C-4 chloro group becomes the kinetically preferred coupling site [1].

Regioselective cross-coupling Sonogashira alkynylation Halogen reactivity hierarchy

Melting Point Differentiation: 4-Chloro-5-iodo-2,6-dimethylpyrimidine vs. 5-Bromo-4-chloro-2,6-dimethylpyrimidine

The melting point of 4-chloro-5-iodo-2,6-dimethylpyrimidine is reported as 59–61 °C (ChemSynthesis) and 92–94 °C (CAS Common Chemistry, ZIC/VINITI data), with the discrepancy likely reflecting different polymorphic forms or purity levels [1]. The direct bromo analog, 5-bromo-4-chloro-2,6-dimethylpyrimidine (CAS 69696-35-1), exhibits a markedly higher melting point of 156 °C [2]. This ~60–100 °C differential in melting point between the iodo and bromo congeners reflects the stronger intermolecular interactions in the bromo analog and has practical implications for recrystallization protocols, ambient-temperature handling, and melt-based formulation approaches.

Physicochemical characterization Melting point Solid-state properties

Synthetic Accessibility: Optimized POCl₃ Chlorination Yield from Published Patent Protocol

The key synthetic step—chlorination of 5-iodo-2,6-dimethylpyrimidin-4-ol (CAS 83410-37-1) with phosphorus oxychloride—proceeds with a reported isolated yield of 78% under optimized conditions (POCl₃, 110 °C, 2 h, followed by aqueous workup and silica gel chromatography), as documented in the experimental section of US Patent 9,617,268 (PTC Therapeutics / F. Hoffmann-La Roche) . A separate source reports a yield of approximately 63% for the same transformation, indicating that reaction optimization (stoichiometry, temperature control, workup) can improve yield by ~15 percentage points [1]. This establishes a benchmark for assessing supplier-provided material quality and for in-house scale-up planning.

Process chemistry Chlorination yield Scale-up synthesis

Validated Intermediate Status in Two Independent Drug Discovery Programs

4-Chloro-5-iodo-2,6-dimethylpyrimidine serves as a key synthetic intermediate (compound XI) in the eight-step synthesis of the enol metabolite (compound 8) of the angiotensin II antagonist tasosartan, as reported in the Journal of Medicinal Chemistry by Ellingboe et al. (Wyeth-Ayerst Research) [1]. The synthesis proceeds via Stille coupling of the C-5 iodo group with (1-ethoxyvinyl)tributyltin, followed by sequential SNAr at C-4 and further elaboration to the final pyrido[2,3-d]pyrimidin-7-one scaffold [1][2]. Independently, the same compound is a registered intermediate in US Patent 9,617,268 (PTC Therapeutics / Roche) for the synthesis of spinal muscular atrophy (SMA) drug candidates, demonstrating its utility across unrelated therapeutic programs and chemical series [3]. No mono-halogenated 2,6-dimethylpyrimidine analog has comparable documented use in multiple published drug discovery campaigns.

Pharmaceutical intermediate Angiotensin II antagonist Spinal muscular atrophy

Recommended Application Scenarios for 4-Chloro-5-iodo-2,6-dimethylpyrimidine Based on Quantitative Evidence


C-5-First Sequential Derivatization for Kinase Inhibitor or GPCR Ligand Scaffolds

When the target molecule requires initial functionalization at the pyrimidine C-5 position (e.g., introduction of an aryl, heteroaryl, or alkynyl group via Suzuki or Sonogashira coupling) followed by C-4 elaboration (e.g., SNAr with amines or alkoxides), 4-chloro-5-iodo-2,6-dimethylpyrimidine is the preferred building block. The C-5 iodine reacts preferentially under palladium catalysis, as demonstrated by the 54–70% yields for alkynylation at C-5 with chlorine retained at C-4 [1]. This sequential strategy was successfully employed in the synthesis of tasosartan metabolites, where Stille coupling at C-5 preceded SNAr at C-4 [2].

Replacement of 5-Bromo-4-chloro-2,6-dimethylpyrimidine When C-5-Selective Coupling Is Required

In synthetic routes where a C-5-selective palladium-catalyzed coupling is the desired first step, the iodo compound (CAS 83410-16-6) must be used in place of the bromo analog (CAS 69696-35-1). The bromo compound undergoes preferential coupling at C-4 under Pd/C–Cu catalysis, leading to the wrong regioisomer [1]. The structural identity of the C-5 halogen—iodine vs. bromine—is the sole determinant of the regiochemical outcome under these conditions.

Medicinal Chemistry Library Synthesis Requiring Validated Intermediates

For medicinal chemistry groups building pyrimidine-focused compound libraries, the documented use of 4-chloro-5-iodo-2,6-dimethylpyrimidine in two independent drug discovery programs—angiotensin II receptor pharmacology (tasosartan metabolites, J. Med. Chem. 1998) [2] and spinal muscular atrophy (US 9,617,268) —provides confidence in the compound's synthetic reliability and compatibility with downstream biological assays. The established 78% optimized synthesis yield supports procurement at scales from milligrams to multi-gram quantities .

Physicochemical Screening Where Lower-Melting Intermediates Are Preferred

When melt-based reaction conditions (solvent-free reactions, melt-phase couplings) or low-temperature recrystallization protocols are desired, the lower melting point of the iodo compound (59–94 °C) compared to the bromo analog (156 °C) may offer practical advantages in process design [3]. The ~60–100 °C lower melting range reduces thermal energy input requirements and may improve compatibility with thermally sensitive downstream intermediates.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

25 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4-Chloro-5-iodo-2,6-dimethylpyrimidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.